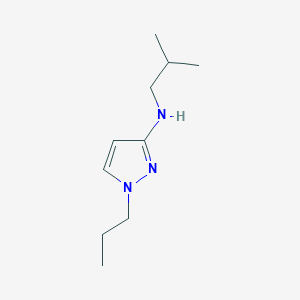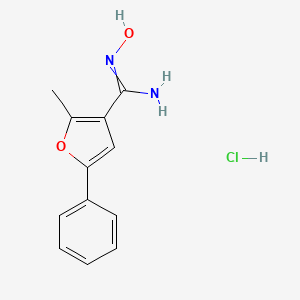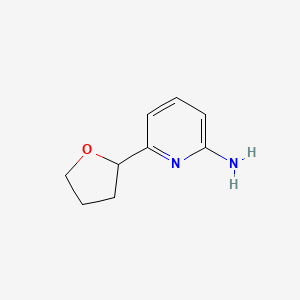![molecular formula C16H23N3O B11737126 3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11737126.png)
3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Enone Backbone: The enone backbone can be synthesized through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic aromatic substitution reaction, where the piperazine acts as the nucleophile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The dimethylamino and piperazine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, to exert its effects.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)-1-phenylprop-2-en-1-one: Lacks the piperazine ring, which may affect its biological activity and chemical properties.
1-[4-(4-Methylpiperazin-1-yl)phenyl]prop-2-en-1-one: Lacks the dimethylamino group, which may influence its reactivity and applications.
Uniqueness
3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one is unique due to the presence of both the dimethylamino and piperazine groups, which may confer specific chemical reactivity and biological activity.
特性
IUPAC Name |
3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-17(2)9-8-16(20)14-4-6-15(7-5-14)19-12-10-18(3)11-13-19/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZNYMETCIZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile](/img/structure/B11737052.png)
![[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737053.png)
![[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11737054.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11737060.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737067.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11737068.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737071.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737087.png)
![bis[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737097.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737103.png)
![1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11737107.png)



